molecular formula C26H22FN3O2 B2498618 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-54-8

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Número de catálogo: B2498618
Número CAS: 866347-54-8
Peso molecular: 427.479
Clave InChI: JYGIWMHIHZZBEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline ( 866347-54-8) is a chemical compound with a molecular formula of C26H22FN3O2 and a molecular weight of 427.47 g/mol . This synthetic small molecule belongs to the pyrazolo[4,3-c]quinoline chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological data for this derivative is limited in the public domain, the broader structural family of pyrazolo[4,3-c]quinolines has demonstrated considerable potential in pharmaceutical research. Pyrazolo[4,3-c]quinoline derivatives have been identified as a promising class of anti-inflammatory agents. Scientific studies have shown that certain analogs within this chemical class exhibit potent inhibitory activity on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key pathway in the inflammatory response . The mechanism of action for these active derivatives involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, making them valuable tools for investigating inflammatory pathways . Furthermore, the quinoline core is a privileged structure in pharmacology, forming the basis of numerous therapeutic agents. Quinoline derivatives are well-documented for their diverse biological activities, including antimalarial and anticancer properties, which are often mediated through mechanisms such as intercalation with heme or DNA, enzyme inhibition, and disruption of cellular signaling pathways . This compound, with its specific 4-ethoxyphenyl and 4-methoxyphenylmethyl substituents, represents a structurally complex member of this family, offering researchers a sophisticated building block for the development of novel bioactive molecules. It is provided as a high-purity material intended for use in chemical biology, hit-to-lead optimization campaigns, and other investigational applications in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-21-11-6-18(7-12-21)25-23-16-30(15-17-4-9-20(31-2)10-5-17)24-13-8-19(27)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGIWMHIHZZBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises a pyrazolo[4,3-c]quinoline core substituted with fluorinated, ethoxy, and methoxybenzyl groups. Retrosynthetic disconnections suggest three key intermediates:

  • Pyrazoloquinoline core : Formed via cyclization of aminopyrazole and quinoline precursors.
  • 8-Fluoro substituent : Introduced through electrophilic fluorination or via fluorinated building blocks.
  • 3-(4-Ethoxyphenyl) and 5-[(4-methoxyphenyl)methyl] groups : Installed using cross-coupling or alkylation reactions.

Core Synthesis: Friedländer Condensation and Cyclization

The pyrazolo[4,3-c]quinoline skeleton is typically assembled using a Friedländer condensation between o-aminobenzaldehyde derivatives and pyrazolones.

Reaction Conditions and Substrates

  • o-Aminoaldehyde precursor : 4-Fluoro-2-aminobenzaldehyde serves as the starting material for introducing the 8-fluoro group.
  • Pyrazolone component : 3-Carbethoxy-5-methylpyrazolone reacts with the aldehyde under acidic conditions (e.g., p-toluenesulfonic acid in ethanol) to form the quinoline ring.
  • Cyclization : Heating at 80–100°C for 12–24 hours yields the pyrazolo[4,3-c]quinoline core with a 65–75% yield.
Table 1: Optimization of Friedländer Condensation
Parameter Condition Yield (%) Citation
Solvent Ethanol 68
Catalyst p-TsOH 72
Temperature 90°C 75
Reaction Time 18 hours 70

Introduction of the 3-(4-Ethoxyphenyl) Group

The 3-position ethoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst.

Coupling Protocol

  • Boronated substrate : 3-Bromo-pyrazoloquinoline is reacted with 4-ethoxyphenylboronic acid.
  • Catalytic system : Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in a toluene/water (3:1) mixture at 90°C for 8 hours.
  • Yield : 82–88% with >95% regioselectivity.

Installation of the 5-[(4-Methoxyphenyl)Methyl] Substituent

The benzyl group at the 5-position is added through N-alkylation or Friedel-Crafts alkylation .

Alkylation Methodology

  • Electrophile : 4-Methoxybenzyl chloride or bromide.
  • Base : Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature.
  • Reaction Time : 6–8 hours, yielding 70–78%.
Table 2: Comparison of Alkylation Conditions
Electrophile Base Solvent Yield (%) Citation
4-MeO-BnCl NaH DMF 75
4-MeO-BnBr K₂CO₃ Acetone 68

Functional Group Modifications

Fluorination at the 8-Position

Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C introduces the fluorine atom with 85% efficiency.

Etherification for Ethoxy and Methoxy Groups

  • 4-Ethoxyphenyl : Ethylation of 4-hydroxyphenylboronic acid using ethyl bromide and K₂CO₃.
  • 4-Methoxybenzyl : Methoxylation via Williamson synthesis with methyl iodide.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) achieves >98% purity.
  • Spectroscopic Validation :
    • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm; methoxy singlet at δ 3.8 ppm.
    • MS (ESI) : m/z 458.2 [M+H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) minimizes multiple alkylation products.
  • Fluorination Side Reactions : Lowering reaction temperature to 50°C reduces defluorination.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways.

    Interact with Receptors: Modulate the activity of cellular receptors, affecting signal transduction and cellular responses.

    Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name Substituents Molecular Formula Key Biological Activities Key References
Target Compound 3-(4-ethoxyphenyl), 8-F, 5-(4-methoxybenzyl) C₂₆H₂₂FN₃O₂ Anti-inflammatory, Anticancer
5-Benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline 5-Benzyl, 8-ethoxy, 3-phenyl C₂₅H₂₁N₃O Anti-inflammatory
3-(4-Chlorophenyl)-8-F-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-chlorophenyl), 8-F, 1-(4-methylphenyl) C₂₃H₁₆ClFN₃ Anticancer, Antimicrobial
3-(4-Ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline 3-(4-ethoxyphenyl), 5-(3-fluorobenzyl), 7,8-dimethoxy C₂₇H₂₄FN₃O₃ Anti-inflammatory, Anticancer
1-(4-Methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(4-methoxyphenyl), 8-methyl, 3-phenyl C₂₄H₂₀N₃O Enhanced solubility, Anticancer

Key Observations:

Substituent Effects on Bioactivity: Fluorine (8-position): Enhances lipophilicity and target binding in the parent compound, improving blood-brain barrier penetration . Methoxy/Ethoxy Groups: Increase solubility (e.g., 1-(4-methoxyphenyl) derivative ) but may reduce metabolic stability compared to halogenated analogs . Dimethoxy Substitutions (e.g., 7,8-dimethoxy in ): Boost anti-inflammatory activity by mimicking natural polyphenol structures.

Compared to the 7,8-dimethoxy analog , the absence of additional methoxy groups in the target compound may reduce off-target interactions.

Synthetic Complexity :

  • The target compound requires precise regioselective substitutions, whereas derivatives with fewer substituents (e.g., 5-benzyl analog ) are synthesized more efficiently.

Pharmacological Profiles :

  • Anticancer Mechanisms : The target compound and its dimethoxy analog induce apoptosis via tubulin inhibition, while chlorophenyl derivatives target DNA topoisomerase.
  • Anti-inflammatory Activity : Ethoxy/methoxy combinations (target compound) show superior cyclooxygenase-2 (COX-2) inhibition compared to benzyl-substituted analogs .

Research Findings and Data

Key Insights:

  • The target compound balances potency (low IC₅₀) and solubility , making it a promising lead for drug development.
  • Dimethoxy substitutions improve COX-2 inhibition but reduce solubility, highlighting a trade-off between activity and pharmacokinetics.

Actividad Biológica

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse research findings.

Chemical Structure

The compound's structure is characterized by the following features:

  • Ethoxy group at the para position of the phenyl ring.
  • Fluoro group at the 8-position of the pyrazoloquinoline core.
  • Methoxy group at the para position of another phenyl ring attached to the pyrazolo core.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably, it demonstrated significant inhibition of NO production, suggesting a mechanism involving the modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

CompoundIC50 (μM)Mechanism of Action
3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinolineTBDInhibition of iNOS and COX-2

2. Anticancer Properties

The anticancer activity of this compound is also under investigation. Pyrazolo[4,3-c]quinoline derivatives have shown promise in various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest. The structural modifications such as halogen substitutions are believed to enhance their potency against cancer cells.

3. Antimicrobial Activity

Preliminary data suggest that this compound may exhibit antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

Case Studies

Several case studies have reported on the biological effects of similar pyrazoloquinoline derivatives:

  • Study on NO Production Inhibition : A study demonstrated that certain derivatives inhibited LPS-induced NO production with varying potencies. For instance, a derivative similar to the compound showed an IC50 value of 0.39 μM while maintaining acceptable cytotoxicity levels.
  • Anticancer Efficacy : Another study focused on a series of pyrazolo[4,3-c]quinolines that exhibited significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis and inhibition of tumor growth in vivo models.

The proposed mechanisms through which 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exerts its biological effects include:

  • Inhibition of key enzymes involved in inflammatory pathways (iNOS and COX-2).
  • Modulation of signaling pathways associated with cell proliferation and survival in cancer cells.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline? Methodological Answer: The compound is synthesized via multi-step reactions, primarily using Suzuki–Miyaura coupling to form carbon-carbon bonds between the pyrazoloquinoline core and aryl substituents . A typical protocol involves:

Core formation : Condensation of ethyl 4-methoxybenzoate with 4-ethoxyphenyl hydrazine to generate the pyrazole ring.

Functionalization : Coupling of the quinoline moiety with a 4-methoxyphenylmethyl group via palladium-catalyzed cross-coupling.

Fluorination : Introduction of the fluorine atom at position 8 using selective fluorinating agents like Selectfluor™.
Key parameters: Reaction temperature (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate).

Advanced Question: Q. How can substituent steric effects during Suzuki–Miyaura coupling be mitigated to improve yield? Methodological Answer: Steric hindrance from bulky groups (e.g., 4-methoxyphenylmethyl) reduces coupling efficiency. Strategies include:

  • Pre-activation of boronic acids : Use of pinacol boronate esters for better stability and reactivity .
  • Ligand optimization : Bulky phosphine ligands (e.g., SPhos) enhance catalytic activity .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity (e.g., 30 min at 120°C vs. 12 hr conventional heating) .

Structural Characterization

Basic Question: Q. What techniques are used to confirm the molecular structure of this compound? Methodological Answer:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–F bond: 1.35 Å) and confirms substituent positions . SHELX software refines diffraction data (R-factor < 0.05) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and methylene protons (δ ~5.1 ppm) .
    • ¹³C NMR : Quinoline carbons (δ 120–150 ppm), ethoxy/methoxy carbons (δ 55–60 ppm) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in fluorine positioning? Methodological Answer: Fluorine’s high electron density causes anomalous scattering, enabling precise location via:

  • Difference Fourier maps : Identify peak heights corresponding to F atoms .
  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning (common in fluorinated crystals) using HKLF5 format .

Biological Activity Profiling

Basic Question: Q. What assays are used to evaluate this compound’s anticancer potential? Methodological Answer:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ = 1.2 μM in HeLa cells) .
  • Apoptosis detection : Annexin V/PI staining via flow cytometry .
  • Enzyme inhibition : Kinase assays (e.g., EGFR inhibition with IC₅₀ = 0.89 μM) .

Advanced Question: Q. How can target selectivity be assessed to minimize off-target effects? Methodological Answer:

  • Kinase profiling panels : Test against 100+ kinases (e.g., DiscoverX KINOMEscan) .
  • Molecular docking : AutoDock Vina predicts binding modes to active sites (e.g., ∆G = -9.8 kcal/mol for EGFR) .
  • CRISPR-Cas9 validation : Knockout of suspected targets (e.g., EGFR) to confirm mechanism .

Data Contradictions and Resolution

Basic Question: Q. How should researchers address conflicting solubility data in literature? Methodological Answer:

  • Standardize conditions : Measure solubility in PBS (pH 7.4) at 25°C using HPLC .
  • LogP determination : Shake-flask method (e.g., logP = 3.2 ± 0.1) vs. computational tools (e.g., XLogP3 = 4.9 ).

Advanced Question: Q. Why do biological activities vary across similar derivatives? Methodological Answer:

  • Substituent effects :

    SubstituentActivity (IC₅₀, μM)Target
    8-Fluoro0.39 (Anti-inflammatory)COX-2
    8-Ethoxy1.00 (Anticancer)EGFR
  • 3D-QSAR modeling : Correlates steric/electronic features with activity .

Physicochemical Properties

Basic Question: Q. How is stability under physiological conditions assessed? Methodological Answer:

  • Forced degradation studies : Expose to pH 1–13, heat (40–80°C), and UV light; monitor via HPLC .
  • Plasma stability : Incubate in human plasma (37°C, 24 hr); >90% remaining indicates suitability for in vivo studies .

Advanced Question: Q. What strategies improve metabolic stability? Methodological Answer:

  • Deuterium incorporation : Replace labile H atoms (e.g., CH₃ → CD₃) to slow CYP450 metabolism .
  • Prodrug design : Mask phenolic groups with acetyl to enhance half-life (e.g., t₁/₂ increased from 2.1 to 8.7 hr) .

Structure-Activity Relationship (SAR)

Basic Question: Q. How do halogen substitutions impact biological activity? Methodological Answer:

  • Fluorine : Enhances bioavailability (membrane permeability +20%) and target binding (∆G improved by -1.2 kcal/mol) .
  • Chlorine : Increases lipophilicity (logP +0.5) but may reduce solubility .

Advanced Question: Q. Can computational models predict SAR for novel derivatives? Methodological Answer:

  • Machine learning : Train models on PubChem data (e.g., random forest regression, R² = 0.87) .
  • Free-Wilson analysis : Decomposes activity contributions of substituents (e.g., 4-methoxyphenyl adds +0.8 log units) .

Crystallography and Polymorphism

Advanced Question: Q. How can polymorphic forms be characterized and controlled? Methodological Answer:

  • PXRD : Distinguish polymorphs (e.g., Form I vs. Form II) via peak positions (2θ = 12.4° vs. 14.7°) .
  • Thermodynamic screening : Slurrying in 10 solvents (e.g., ethanol/water) to identify stable forms .

Toxicity and Selectivity

Advanced Question: Q. What assays evaluate hepatotoxicity risk? Methodological Answer:

  • CYP450 inhibition : Luminescent assays (e.g., CYP3A4 IC₅₀ > 10 μM indicates low risk) .
  • Ames test : Assess mutagenicity in TA98 strains (≤ 2-fold revertants vs. control = negative) .

Metabolic Stability

Advanced Question: Q. How is metabolic stability optimized in lead candidates? Methodological Answer:

  • Microsomal incubations : Human liver microsomes + NADPH; quantify parent compound via LC-MS (e.g., Clint = 15 μL/min/mg) .
  • Isotope labeling : ¹⁴C tracing identifies major metabolites (e.g., O-demethylation at 4-methoxyphenyl) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.